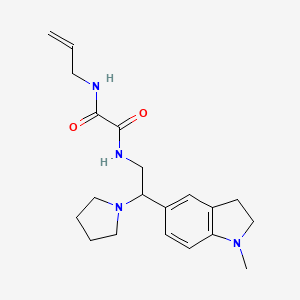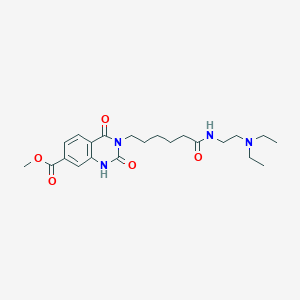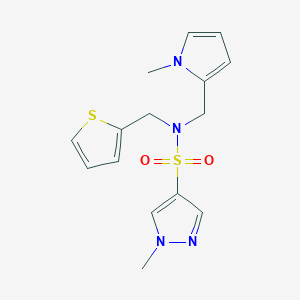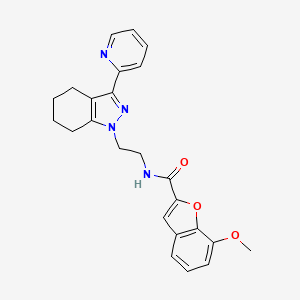![molecular formula C18H19N3O4 B2451060 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1172522-24-5](/img/structure/B2451060.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a cyclopropyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable bromo-benzo[d][1,3]dioxole precursor .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,3,4-oxadiazol-2-yl group is a type of heterocycle, the piperidin-1-yl group is a type of secondary amine, and the cyclopropyl group is a type of cycloalkane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of an aromatic ether group and a secondary amine could potentially influence its polarity and solubility .科学的研究の応用
Antitubercular Activities
A series of compounds, including those with cyclopropyl methanone structures and piperidine rings, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds have shown promising minimum inhibitory concentrations, indicating their potential as antitubercular agents. One compound, in particular, demonstrated significant activity against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis, highlighting the therapeutic potential of such structures in combating tuberculosis (S. S. Bisht et al., 2010).
Antimicrobial and Antioxidant Properties
Compounds containing 1,3,4-oxadiazole rings have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds exhibit variable and modest activity against a range of bacteria and fungi, underscoring the potential of 1,3,4-oxadiazoles as a structural motif in the development of new antimicrobial and antioxidant agents (N. Patel et al., 2011).
Structural and Theoretical Studies
The structural and theoretical analyses of compounds with piperidinyl methanone oximes have been conducted, revealing insights into their thermal, optical, and etching properties. These studies provide a foundation for understanding the material characteristics of such compounds, which could be applicable in various scientific and industrial contexts (C. S. Karthik et al., 2021).
Synthesis and Application in Drug Design
Research on the synthesis of novel heterocycles, including those with 1,3,4-oxadiazole and piperidinyl groups, has been explored for their bioactive potential. Such compounds have been evaluated for antiproliferative activity, providing a pathway for the development of new therapeutic agents (S. Benaka Prasad et al., 2018).
特性
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(11-3-4-11)21-7-1-2-13(9-21)17-20-19-16(25-17)12-5-6-14-15(8-12)24-10-23-14/h5-6,8,11,13H,1-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZPSJQYAUDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)


![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)